molecular formula C11H23N3 B13648970 n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine

n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine

Cat. No.: B13648970
M. Wt: 197.32 g/mol
InChI Key: OHJRSPVXIQGRNB-UHFFFAOYSA-N
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Description

N-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine is a synthetic organic compound featuring a cyclopropanamine core linked via a propyl chain to a 4-methylpiperazine moiety. Its molecular formula is C₁₁H₂₃N₃, with a molecular weight of 197.3 g/mol.

Properties

Molecular Formula

C11H23N3

Molecular Weight

197.32 g/mol

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]cyclopropanamine

InChI

InChI=1S/C11H23N3/c1-13-7-9-14(10-8-13)6-2-5-12-11-3-4-11/h11-12H,2-10H2,1H3

InChI Key

OHJRSPVXIQGRNB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-(4-methylpiperazin-1-yl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions of cyclopropane-containing molecules with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of n-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Pyrimido-Oxazin Derivatives (Compound 20b, )

Structure : Compound 20b (C₃₀H₄₂N₆O₃) incorporates a 4-methylpiperazine group within a complex pyrimido-oxazin scaffold, linked to a methoxy-substituted phenyl ring.
Key Differences :

  • The target compound lacks the pyrimido-oxazin core, resulting in a simpler structure and lower molecular weight (197.3 vs. ~542.7 g/mol).
  • Both share the 4-methylpiperazine group, but 20b includes additional hydrogen-bonding motifs (amide, oxazin) that may enhance target affinity.
    Synthesis : Compound 20b was synthesized with 95.77% HPLC purity (retention time: 10.81 min), suggesting robust synthetic protocols. The target compound likely follows analogous coupling steps but omits the pyrimido-oxazin assembly .

Trifluoromethylphenyl-Substituted Piperazine Derivatives ()

Structure : Four compounds (e.g., C₂₅H₃₆F₃N₃O₂, MW: 468.2) feature a cyclopentyl core connected to trifluoromethylphenyl-piperazine groups.
Key Differences :

  • Substituents : The target compound uses a cyclopropane ring and methyl-piperazine, whereas these derivatives employ bulkier trifluoromethylphenyl groups.
  • Physicochemical Properties: The trifluoromethyl groups increase lipophilicity (ClogP ~4.5 vs. Synthesis: These compounds were synthesized via coupling reactions and purified via HPLC, similar to the target compound’s inferred pathway.

Chlorophenoxy-Substituted Analog ()

Structure: N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine (C₁₂H₁₇ClNO, MW: 225.71) replaces the piperazine group with a chlorophenoxy moiety. Key Differences:

  • Electronic Profile: The chlorophenoxy group introduces aromaticity and electron-withdrawing effects, contrasting with the aliphatic, basic piperazine in the target compound.
  • Biological Interactions: The aromatic ring enables π-π stacking, absent in the target compound, which may influence target selectivity.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (HPLC) Synthesis Method
N-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine C₁₁H₂₃N₃ 197.3 Cyclopropane, 4-methylpiperazine Not reported Propyl-chain coupling
Compound 20b (Pyrimido-oxazin derivative) C₃₀H₄₂N₆O₃ 542.7 Pyrimido-oxazin, 4-methylpiperazine 95.77% Multi-step assembly
Trifluoromethylphenyl-piperazine derivatives C₂₅H₃₆F₃N₃O₂ 468.2 Trifluoromethylphenyl, cyclopentyl HPLC-purified Piperazine coupling
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₇ClNO 225.71 Chlorophenoxy, cyclopropane Not reported Unspecified

Research Implications

  • Structural Simplicity : The target compound’s smaller size (~197 g/mol) may enhance bioavailability compared to bulkier analogs (e.g., 468–542 g/mol), though potency could be lower due to fewer interaction sites .
  • Piperazine Modifications : Replacing 4-methylpiperazine with trifluoromethylphenyl groups () increases steric bulk and lipophilicity, which could optimize binding in hydrophobic enzyme pockets .
  • Synthetic Feasibility : The high purity of Compound 20b (95.77%) underscores reliable methods for piperazine-containing compounds, suggesting the target compound could achieve similar quality with optimized protocols .

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